N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
Description
N-(3-(2-Methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a benzothiazole-pyrazole hybrid compound characterized by a sulfamoyl group at position 6 of the benzothiazole ring and a 2-methoxyethyl substituent at position 3. The pyrazole moiety is functionalized with a 1-methyl group and a carboxamide linkage.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-19-6-5-11(18-19)14(21)17-15-20(7-8-24-2)12-4-3-10(26(16,22)23)9-13(12)25-15/h3-6,9H,7-8H2,1-2H3,(H2,16,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZBWKDBNXLJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, such as those listed in , share core benzothiazole or pyrazole scaffolds but differ in substituents and functional groups. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
| Compound (CAS No.) | Core Structure | Key Substituents/Modifications | Hypothetical Properties |
|---|---|---|---|
| Target Compound | Benzothiazole-Pyrazole | 6-Sulfamoyl, 3-(2-methoxyethyl), 1-methylpyrazole | High polarity (sulfamoyl), moderate lipophilicity |
| 832674-14-3 | Benzothiazole-Benzamide | 6-Ethoxy, 3-(tetrafluoropropoxymethyl)benzamide | Enhanced lipophilicity (fluoroalkyl), lower solubility |
| 832674-31-4 | Thienopyridine-Tetrahydrobenzothiophene | Trifluoromethyl, ethyl ester | High metabolic stability (ester), fluorophilic |
| 955314-84-8 | Triazolothiadiazole-Benzyl | 4-Ethylphenoxy, triazolothiadiazole | Rigid heterocycle, potential CNS activity |
Key Findings
Sulfamoyl vs. Ethoxy Groups (Target vs. 832674-14-3): The sulfamoyl group in the target compound likely improves aqueous solubility compared to the ethoxy group in 832674-14-3. Sulfonamides are strong hydrogen-bond donors/acceptors, enhancing interactions with polar biological targets . In contrast, the ethoxy group in 832674-14-3 may reduce solubility but improve membrane permeability.
Fluorinated Substituents (832674-14-3): The tetrafluoropropoxy group in 832674-14-3 increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration but risking metabolic oxidation.
Heterocycle Rigidity (955314-84-8):
The triazolothiadiazole core in 955314-84-8 introduces rigidity, which may enhance binding selectivity but reduce synthetic accessibility. The target’s pyrazole-carboxamide offers conformational flexibility, aiding in target accommodation .
Metabolic Stability (832674-31-4):
The ethyl ester in 832674-31-4 may act as a prodrug, hydrolyzing to a carboxylic acid in vivo. The target compound’s carboxamide is metabolically stable, avoiding premature degradation .
Research Implications and Limitations
While the provided evidence lacks explicit data (e.g., IC50, solubility measurements), structural comparisons highlight critical trends:
- Polarity: Sulfamoyl > ethoxy > fluorinated groups.
- Metabolic Fate: Esters (832674-31-4) > carboxamides (target) > rigid heterocycles (955314-84-8).
- Target Selectivity: Flexible scaffolds (target) may favor broad-spectrum activity, whereas rigid systems (955314-84-8) could enhance specificity.
Note: Further experimental validation is required to confirm these hypotheses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
